tert-Butylbenzene-d14

Overview

Description

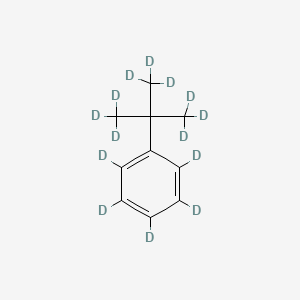

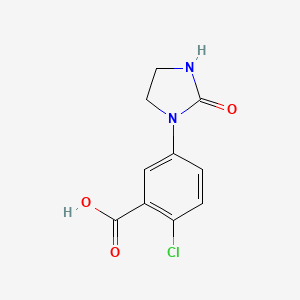

“tert-Butylbenzene-d14” is an organic compound classified as an aromatic hydrocarbon . Its structure consists of a benzene ring substituted with a tert-butyl group . It is used as a crystallized form from several organic solvents to study the effect of solvents and crystallization conditions on its habit .

Synthesis Analysis

The synthesis of “tert-Butylbenzene-d14” involves the use of dynamic nuclear polarization (DNP), a technique to polarize the nuclear spin population . This results in the hyperpolarization of the nuclei in molecules, enhancing the NMR sensitivity dramatically . The polarized nuclear spin state decays to a thermal spin equilibrium, resulting in loss of the enhanced NMR signal . This decay is directly correlated with the spin-lattice relaxation time T1 .

Molecular Structure Analysis

The molecular structure of “tert-Butylbenzene-d14” consists of a benzene ring substituted with a tert-butyl group . The molecular formula is C10H14 . The exact mass is 148.197424890 g/mol and the monoisotopic mass is 148.197424890 g/mol .

Chemical Reactions Analysis

The chemical reactions involving “tert-Butylbenzene-d14” are associated with the process of dynamic nuclear polarization (DNP) . As a result of the hyperpolarization, the NMR sensitivity of the nuclei in molecules can be enhanced dramatically .

Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-Butylbenzene-d14” include a molecular weight of 148.30 g/mol . It has a complexity of 91.1 and a covalently-bonded unit count of 1 . It is a flammable colorless liquid which is nearly insoluble in water but miscible with organic solvents .

Scientific Research Applications

Polyimide Synthesis

“tert-Butylbenzene-d14” is used in the synthesis of a rigid aromatic diamine monomer, which is then used to prepare polyimides . These polyimides have large pendant groups and exhibit high solubility and good membrane-forming ability . They can be dissolved in both high boiling solvents such as DMF, NMP, DMAc, and m-Cresol, and low boiling solvents such as CHCl3, CH2Cl2, and THF .

Gas Separation

The polyimides synthesized using “tert-Butylbenzene-d14” have good gas separation properties . The permeability coefficients of one of the polyimides for CO2 and O2 were up to 124.6 and 42.8 barrer, respectively, and the selectivity coefficients for CO2/CH4 and O2/N2 were 14.7 and 3.3, respectively .

Optical Transparency

The polyimides synthesized using “tert-Butylbenzene-d14” have good optical transmission . Their optical transmittance at 450 nm wavelength was in the range of 67%-79%, and the cutoff wavelength was in the range of 310-348 nm .

Thermal Properties

The polyimides synthesized using “tert-Butylbenzene-d14” have good thermal properties . They have glass transition temperature (Tg) values in the range of 264-302 °C .

Mechanical Properties

The polyimides synthesized using “tert-Butylbenzene-d14” have good mechanical properties . They have tensile strength ranging between 77.8-87.4 MPa, initial modulus ranging between 1.69-1.82 GPa, and elongation at break ranging between 4.8%-6.1% .

Hyperpolarized 13C Probes

“tert-Butylbenzene-d14” has been used as a new scaffold structure for designing hyperpolarized 13C probes . Its water-soluble derivative showed a remarkably long 13C T1 value and long retention of the hyperpolarized spin state .

Mechanism of Action

Target of Action

tert-Butylbenzene-d14 is an organic compound classified as an aromatic hydrocarbon . Its structure consists of a benzene ring substituted with a tert-butyl group . .

Mode of Action

It has been reported that tert-butylbenzene and its derivatives can be used in the design of hyperpolarized 13c probes . These probes are used to enhance the NMR sensitivity of the nuclei in molecules, which can lead to advances in biochemical and molecular studies .

Biochemical Pathways

It’s worth noting that the compound’s potential to act as a hyperpolarized 13c probe suggests it may play a role in nuclear magnetic resonance (nmr) studies, which can provide valuable insights into biochemical pathways .

Pharmacokinetics

It’s known that tert-butylbenzene is a flammable colorless liquid which is nearly insoluble in water but miscible with organic solvents . This suggests that the compound’s bioavailability could be influenced by these properties.

Result of Action

Its potential use as a hyperpolarized 13c probe suggests that it could enhance the nmr sensitivity of the nuclei in molecules, potentially leading to advances in biochemical and molecular studies .

Safety and Hazards

“tert-Butylbenzene-d14” is a flammable liquid and vapor that causes skin and eye irritation . It should be kept away from heat, sparks, open flames, and hot surfaces . Protective gloves, clothing, eye protection, and face protection should be worn when handling this substance . In case of fire, CO2, dry chemical, or foam should be used for extinction .

Future Directions

The future directions for “tert-Butylbenzene-d14” involve its use as a new scaffold structure for designing hyperpolarized 13C probes . Thanks to the minimized spin-lattice relaxation (T1) pathways, its water-soluble derivative showed a remarkably long 13C T1 value and long retention of the hyperpolarized spin state .

properties

IUPAC Name |

1,2,3,4,5-pentadeuterio-6-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14/c1-10(2,3)9-7-5-4-6-8-9/h4-8H,1-3H3/i1D3,2D3,3D3,4D,5D,6D,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTZKOQUCBOVLHL-UYAILFBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butylbenzene-d14 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-Methoxy-4-(pyridin-3-ylmethoxy)phenyl]methanamine dihydrochloride](/img/structure/B1465239.png)

amine](/img/structure/B1465241.png)

![tert-butyl N-{2-azaspiro[4.4]nonan-6-yl}carbamate](/img/structure/B1465247.png)

![Ethyl imidazo[1,2-A]pyrimidine-6-carboxylate](/img/structure/B1465248.png)

![1-[(3-Chlorophenyl)methyl]-4-hydroxy-3-(3-phenylprop-2-enyl)pyridin-2-one](/img/structure/B1465250.png)

![2-[1-Benzyl-3-(tert-butyl)-1H-1,2,4-triazol-5-yl]acetic acid](/img/structure/B1465253.png)

![methyl 2-{4-hydroxy-1-[2-(1H-imidazol-5-yl)ethyl]-2-oxo-1,2-dihydro-3-pyridinyl}acetate](/img/structure/B1465258.png)

![3-(1-Methyl-1H-pyrrol-2-yl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1465260.png)